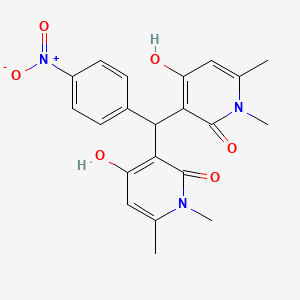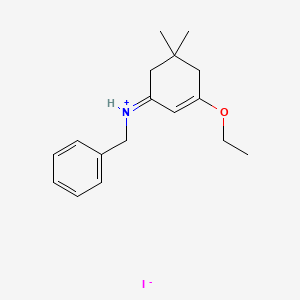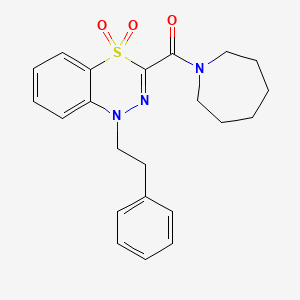
3-(azepane-1-carbonyl)-1-(2-phenylethyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(azepane-1-carbonyl)-1-(2-phenylethyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Bioactive Heteroaryl Thiazolidine-2,4-diones
Research by Ibrahim, Abdel-Megid Abdel-Hamed, and El-Gohary (2011) involved the condensation of various compounds to afford derivatives including pyrazole, isoxazole, pyrimidine, and several heterocyclic moieties linked to thiazolidine-2,4-dione. The synthesized compounds demonstrated antimicrobial activities against Staphylococcus aureus, Proteus vulgaris, and Candida albicans, highlighting the potential of such molecules in developing new antimicrobial agents (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Antimicrobial and Anti-inflammatory Agents
Kendre, Landge, and Bhusare (2015) synthesized a new series of compounds including pyrazole, isoxazole, and benzodiazepine derivatives by a multi-component cyclo-condensation reaction. These compounds were evaluated for their antibacterial, antifungal, and anti-inflammatory activities, showcasing the versatility of such derivatives in medicinal chemistry applications (Kendre, Landge, & Bhusare, 2015).
Crystal Engineering of Supramolecular Assemblies
Arora and Pedireddi (2003) studied the supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules, leading to the formation of host-guest systems and molecular tapes. This research contributes to the field of crystal engineering, where such assemblies can be utilized in designing new materials with specific properties (Arora & Pedireddi, 2003).
Synthesis and Reactions of Novel Compounds
Brehme, Reck, Schulz, and Radeglia (2003) focused on synthesizing (1E,2Z)-2-N,N-Dialkylhydrazono-2-phenylethanal N,N-dimethylhydrazones and exploring their reactions to yield various heterocyclic compounds. This research highlights the chemical reactivity and potential applications of such compounds in synthetic organic chemistry (Brehme, Reck, Schulz, & Radeglia, 2003).
Properties
IUPAC Name |
azepan-1-yl-[4,4-dioxo-1-(2-phenylethyl)-4λ6,1,2-benzothiadiazin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c26-22(24-15-8-1-2-9-16-24)21-23-25(17-14-18-10-4-3-5-11-18)19-12-6-7-13-20(19)29(21,27)28/h3-7,10-13H,1-2,8-9,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXRUGJYHBDGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
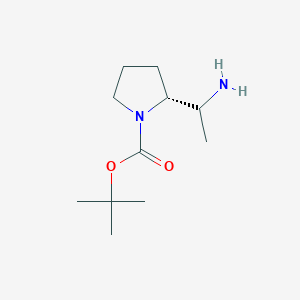
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2580756.png)
![N-(1-cyano-1-methylethyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]-N-methylacetamide](/img/structure/B2580757.png)

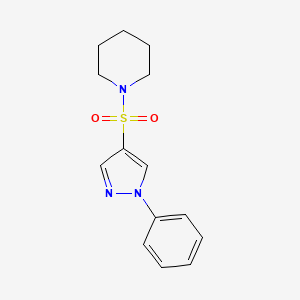

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)

![2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2580766.png)
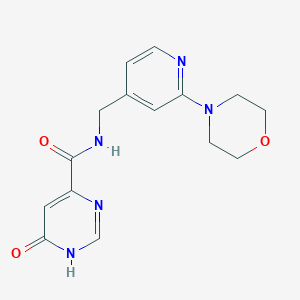
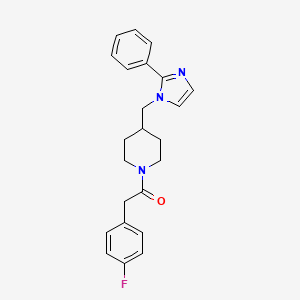
![5-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2580769.png)
